N-(4,5-diphenylimidazo[1,5-b]pyridazin-7-yl)-N'-phenylurea
Description
3-{4,5-DIPHENYLIMIDAZO[1,5-B]PYRIDAZIN-7-YL}-1-PHENYLUREA is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, and antimalarial effects . The unique structure of this compound, which includes both imidazole and pyridazine rings, makes it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C25H19N5O |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(4,5-diphenylimidazo[1,5-b]pyridazin-7-yl)-3-phenylurea |
InChI |
InChI=1S/C25H19N5O/c31-25(27-20-14-8-3-9-15-20)29-24-28-22(19-12-6-2-7-13-19)23-21(16-17-26-30(23)24)18-10-4-1-5-11-18/h1-17H,(H2,27,28,29,31) |
InChI Key |
UPXRBJQWJJWKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN3C2=C(N=C3NC(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4,5-DIPHENYLIMIDAZO[1,5-B]PYRIDAZIN-7-YL}-1-PHENYLUREA typically involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can then react with acetic anhydride, phenyl isocyanate, and para-tolualdehyde at the exocyclic amino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{4,5-DIPHENYLIMIDAZO[1,5-B]PYRIDAZIN-7-YL}-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and para-tolualdehyde . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetic anhydride can lead to the formation of acetylated derivatives, while reactions with phenyl isocyanate can produce urea derivatives .
Scientific Research Applications
3-{4,5-DIPHENYLIMIDAZO[1,5-B]PYRIDAZIN-7-YL}-1-PHENYLUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-{4,5-DIPHENYLIMIDAZO[1,5-B]PYRIDAZIN-7-YL}-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazines: These compounds also contain imidazole and pyridazine rings but differ in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridines: These compounds have a similar structure but with a pyridine ring instead of a pyridazine ring.
Uniqueness
3-{4,5-DIPHENYLIMIDAZO[1,5-B]PYRIDAZIN-7-YL}-1-PHENYLUREA is unique due to its specific arrangement of the imidazole and pyridazine rings, which contributes to its diverse biological activities and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
